molecular formula C10H22Cl2N2O B2395528 N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2174007-69-1

N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No.: B2395528
CAS No.: 2174007-69-1
M. Wt: 257.2
InChI Key: SGUYAVLQAUTQNL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O·2HCl. It is a white crystalline powder with a molecular weight of 257.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by N-alkylation. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction conditions typically include the use of strong acids such as hydrochloric acid and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride involves large-scale synthesis using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • N,N-Dimethyl-2-azaspiro[4.5]decan-4-amine dihydrochloride

  • N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-3-amine dihydrochloride

  • N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-5-amine dihydrochloride

These compounds share similar structural features but differ in their substitution patterns and positions, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-12(2)9-7-11-8-10(9)3-5-13-6-4-10;;/h9,11H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYAVLQAUTQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCC12CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174007-69-1
Record name N,N-dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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